5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione
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Overview
Description
5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a benzo[1,3]dioxole moiety linked to a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form the benzo[1,3]dioxole ring.
Synthesis of the Pyrimidine Trione Core: The pyrimidine trione core can be synthesized by reacting barbituric acid with appropriate alkylating agents under basic conditions.
Coupling Reaction: The final step involves the condensation of the benzo[1,3]dioxole derivative with the pyrimidine trione core using a suitable aldehyde and a base to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the pyrimidine trione core, potentially converting it into dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[1,3]dioxole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted benzo[1,3]dioxole and pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Research has shown that similar structures can interact with biological targets such as enzymes and receptors, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The benzo[1,3]dioxole moiety can engage in π-π stacking interactions, while the pyrimidine trione core can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzo[1,3]dioxol-5-ylmethylene-1,3-dimethyl-pyrimidine-2,4,6-trione: Unique due to its specific combination of benzo[1,3]dioxole and pyrimidine trione structures.
Benzo[1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Pyrimidine Trione Derivatives: Compounds such as barbiturates, which are used as sedatives and anesthetics.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for chemical modifications and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5/c1-15-12(17)9(13(18)16(2)14(15)19)5-8-3-4-10-11(6-8)21-7-20-10/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIXEVBCIWHNHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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